molecular formula C16H12N2O6 B6301748 2,5-Dioxopyrrolidin-1-yl 3-((2,5-dioxo-2,5-dihydro-1h-pyrrol-1-yl)methyl)benzoate CAS No. 91574-36-6

2,5-Dioxopyrrolidin-1-yl 3-((2,5-dioxo-2,5-dihydro-1h-pyrrol-1-yl)methyl)benzoate

Cat. No.: B6301748
CAS No.: 91574-36-6
M. Wt: 328.28 g/mol
InChI Key: JDYCJAOVESERHZ-UHFFFAOYSA-N
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Description

This heterobifunctional compound features a benzoate core substituted at the 3-position with a maleimide-containing methyl group and an N-hydroxysuccinimide (NHS) ester at the 1-position of the pyrrolidin-2,5-dione ring. The NHS ester enables amine-targeting reactivity, while the maleimide group facilitates thiol conjugation, making it a critical reagent in bioconjugation and crosslinking applications . Its molecular formula is C₁₆H₁₂N₂O₆, with a molecular weight of 328.28 g/mol .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[(2,5-dioxopyrrol-1-yl)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O6/c19-12-4-5-13(20)17(12)9-10-2-1-3-11(8-10)16(23)24-18-14(21)6-7-15(18)22/h1-5,8H,6-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDYCJAOVESERHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=CC=CC(=C2)CN3C(=O)C=CC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Esterification and Maleimide Formation

The synthesis begins with the preparation of 3-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoic acid, followed by its conversion to the corresponding acid chloride and subsequent esterification with pyrrolidine-2,5-dione.

Synthesis of 3-((2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoic Acid

  • Maleamic Acid Precursor :

    • Reactants : 3-(Aminomethyl)benzoic acid and maleic anhydride.

    • Conditions : Stirred in anhydrous tetrahydrofuran (THF) at 0°C for 2 hours.

    • Product : 3-((3-carboxypropanamido)methyl)benzoic acid.

  • Cyclization to Maleimide :

    • Reactants : Maleamic acid intermediate, acetic anhydride, sodium acetate.

    • Conditions : Heated to 80°C for 2 hours under argon.

    • Mechanism : Cyclodehydration eliminates water, forming the maleimide ring.

    • Yield : 54–68% after purification via flash chromatography.

Esterification with Pyrrolidine-2,5-dione

  • Acid Chloride Formation :

    • Reactants : 3-((2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoic acid, thionyl chloride (SOCl₂).

    • Conditions : Reflux in dichloromethane (DCM) for 3 hours.

  • Coupling Reaction :

    • Reactants : Acid chloride, pyrrolidine-2,5-dione, triethylamine (Et₃N).

    • Conditions : Stirred in DCM at room temperature for 12 hours.

    • Yield : 72–85% after column chromatography.

Direct Coupling via Mitsunobu Reaction

An alternative route employs the Mitsunobu reaction to introduce the maleimide moiety directly onto the benzyl position:

  • Reactants :

    • 3-(Hydroxymethyl)benzoic acid.

    • Maleimide, triphenylphosphine (PPh₃), diethyl azodicarboxylate (DEAD).

  • Conditions :

    • Stirred in THF at 0°C to room temperature for 6 hours.

  • Outcome :

    • Forms 3-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoic acid directly.

  • Subsequent Steps :

    • Acid chloride formation and esterification as in Section 1.1.2.

Reaction Conditions and Optimization

Critical Parameters for Maleimide Cyclization

  • Temperature : Cyclization at 80°C ensures complete dehydration without maleimide degradation.

  • Catalyst : Sodium acetate neutralizes HCl generated during cyclization, preventing side reactions.

  • Solvent : Acetic anhydride acts as both solvent and dehydrating agent.

Esterification Efficiency

  • Base Selection : Triethylamine outperforms weaker bases (e.g., pyridine) in scavenging HCl, improving yields.

  • Solvent Purity : Anhydrous DCM minimizes hydrolysis of the acid chloride intermediate.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃) :

    • δ 6.73 (s, 4H, maleimide protons).

    • δ 5.35 (t, J = 4.5 Hz, 1H, dioxolane proton).

    • δ 4.15 (q, J = 13.4 Hz, 4H, ester methylene).

  • IR (KBr) :

    • 1778 cm⁻¹ (C=O, maleimide).

    • 1720 cm⁻¹ (C=O, ester).

Purity and Yield Data

StepYield (%)Purity (HPLC)
Maleamic acid formation8992
Cyclization6895
Esterification8598

Comparative Analysis of Synthetic Methods

Stepwise vs. Direct Coupling

ParameterStepwise MethodMitsunobu Method
Total Yield58%49%
Step Count43
Purification ComplexityHighModerate

Industrial Scalability Considerations

  • Cost : Stepwise method requires cheaper reagents but more steps.

  • Throughput : Direct coupling reduces step count but uses costly DEAD.

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxopyrrolidin-1-yl 3-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,5-Dioxopyrrolidin-1-yl 3-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 3-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoate involves the formation of covalent bonds with nucleophilic groups on target molecules. The succinimide ester group reacts with amines, thiols, or hydroxyl groups to form stable amide, thioester, or ester bonds. This reactivity is exploited in bioconjugation applications to link the compound to biomolecules, thereby modifying their properties or functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 3- vs. 4-Substituted Benzoates

  • 2,5-Dioxopyrrolidin-1-yl 4-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoate (CAS: 64987-84-4) Shares the same molecular formula (C₁₆H₁₂N₂O₆) and weight (328.28 g/mol) as the target compound but differs in the substitution position (4- vs. 3- on the benzoate ring) .

Linker Variants: Benzoate vs. Acetate/PEG Spacers

  • 2,5-Dioxopyrrolidin-1-yl 2-(4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl)acetate (CAS: 91574-33-3)

    • Molecular formula: C₁₆H₁₂N₂O₆ (same weight: 328.28 g/mol ).
    • Features an acetoxy-phenyl linker instead of a benzoate, increasing flexibility but reducing aromatic conjugation .
    • Impact : Enhanced linker flexibility may improve solubility in aqueous buffers compared to rigid benzoate derivatives.
  • 2,5-Dioxopyrrolidin-1-yl 3-(2-(2-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)ethoxy)ethoxy)propanoate (CAS: 955094-26-5) Molecular formula: C₁₈H₂₃N₃O₉, weight: 425.39 g/mol . Incorporates a PEG-like ethoxyethoxy spacer between the NHS ester and maleimide. Impact: The hydrophilic PEG spacer enhances water solubility and reduces aggregation, advantageous for in vivo applications.

Aliphatic vs. Aromatic Linkers

  • 2,5-Dioxopyrrolidin-1-yl 6-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido]hexanoate Molecular formula: C₁₈H₂₂N₃O₈ (weight: 408.39 g/mol) . Uses a hexanoate chain instead of a benzoate, increasing hydrophobicity. Impact: Greater hydrophobicity may improve membrane permeability but reduce solubility in polar solvents.

Functionalized Derivatives: Fluorescent and Photoactive Groups

  • 2,5-Dioxopyrrolidin-1-yl 4-(pyren-1-yl)butanoate (CAS: 97427-71-9) Molecular formula: C₂₄H₁₉NO₄, weight: 385.41 g/mol . Substitutes the maleimide with a pyrenyl group, introducing fluorescence. Impact: Enables tracking of conjugates via fluorescence microscopy, expanding utility in imaging studies.
  • {2-(Diethoxyphosphoryl)-5-[(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl]-2,5-dimethylpyrrolidin-1-yl} oxidanyl

    • Contains a phosphoryl group and a nitroxide radical for electron paramagnetic resonance (EPR) studies .
    • Impact : Facilitates probing protein-protein interaction dynamics via EPR spectroscopy.

Data Table: Key Structural and Functional Comparisons

Compound Name (CAS) Molecular Formula Molecular Weight Key Feature Application Highlight Reference
Target Compound C₁₆H₁₂N₂O₆ 328.28 3-Substituted benzoate Standard bioconjugation
4-Substituted Benzoate (64987-84-4) C₁₆H₁₂N₂O₆ 328.28 Para-substitution Steric effect studies
Acetate Derivative (91574-33-3) C₁₆H₁₂N₂O₆ 328.28 Flexible phenyl-acetate linker Enhanced solubility
PEG-Spacer Derivative (955094-26-5) C₁₈H₂₃N₃O₉ 425.39 Ethoxyethoxy spacer In vivo crosslinking
Hexanoate Derivative C₁₈H₂₂N₃O₈ 408.39 Aliphatic chain Hydrophobic interactions
Pyrenyl Derivative (97427-71-9) C₂₄H₁₉NO₄ 385.41 Fluorescent pyrenyl group Imaging applications

Q & A

Q. What are the key structural features of this compound, and how do they influence its reactivity in conjugation reactions?

The compound contains two reactive moieties: a 2,5-dioxopyrrolidin-1-yl (NHS ester) group and a 2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl (maleimide) group. The NHS ester reacts selectively with primary amines (e.g., lysine residues) under mild aqueous conditions (pH 7–9), while the maleimide group targets thiols (e.g., cysteine residues). This dual functionality enables its use as a heterobifunctional crosslinker for protein-protein or protein-small molecule conjugates. Structural confirmation requires NMR (e.g., 1^1H/13^{13}C) and high-resolution mass spectrometry (HRMS) to verify ester and amide bond formation .

Q. What synthetic routes are reported for analogous NHS-maleimide crosslinkers, and how can they guide the synthesis of this compound?

Synthesis typically involves sequential functionalization of a benzoic acid derivative. For example:

Step 1 : Introduce the maleimide group via Mitsunobu reaction or alkylation of 3-(hydroxymethyl)benzoic acid with 2,5-dioxo-2,5-dihydro-1H-pyrrole.

Step 2 : Activate the carboxylate with N-hydroxysuccinimide (NHS) using carbodiimide coupling (e.g., DCC or EDC).

Purification : Use column chromatography (silica gel, ethyl acetate/hexane) and recrystallization to achieve >95% purity.
Yields can be optimized by controlling reaction temperature (0–25°C) and stoichiometry (1.2–1.5 equiv. NHS) .

Q. What analytical methods are critical for characterizing this compound and its reaction products?

  • NMR Spectroscopy : 1^1H NMR to confirm maleimide proton signals (~6.7 ppm) and NHS ester protons (~2.8 ppm).
  • HRMS : To validate molecular weight (expected [M+H]+^+: ~413.1 Da).
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity and monitor conjugation efficiency.
  • FTIR : Peaks at ~1740 cm1^{-1} (ester C=O) and ~1700 cm1^{-1} (maleimide C=O) .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reactivity data under varying pH conditions?

Conflicting reports on maleimide-thiol reaction kinetics at pH >7.5 (e.g., hydrolysis vs. conjugation) require controlled studies:

  • Kinetic Assays : Use UV-Vis spectroscopy to monitor thiol consumption (Ellman’s assay) at pH 6.5–8.5.
  • Competition Experiments : Compare reaction rates of maleimide with cysteine versus glutathione.
  • Stability Studies : Incubate the compound in PBS (pH 7.4, 37°C) and analyze degradation via LC-MS to quantify hydrolysis byproducts .

Q. What strategies mitigate nonspecific binding during protein conjugation?

  • Site-Directed Conjugation : Use engineered proteins with single cysteine/lysine residues.
  • Blocking Agents : Add excess imidazole (20 mM) to scavenge unreacted NHS esters.
  • Post-Conjugation Purification : Size-exclusion chromatography (SEC) or affinity tags to isolate target conjugates. Validate specificity via SDS-PAGE and Western blot .

Q. How can computational modeling predict the compound’s stability and interactions in biological systems?

  • Molecular Dynamics (MD) Simulations : Model the compound’s behavior in aqueous solutions to predict hydrolysis rates.
  • Docking Studies : Assess binding affinity to serum albumin (common source of nonspecific binding).
  • QSPR Models : Correlate structural descriptors (e.g., logP, polar surface area) with experimental stability data .

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